Pyrimidine, 2,4-diamino-5-(m-(trifluoromethyl)benzyl)-
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Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The core structure of non-classical inhibitors is 2,4-diaminopyrimidine .
Synthesis Analysis
The synthesis of 2,4-diaminopyrimidine derivatives involves iodination of the 5-positions with N-iodosuccinimide in dry acetonitrile to produce the precursor 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives . These precursors are then used in subsequent Suzuki reactions to generate the target compounds in good yields .Molecular Structure Analysis
The core structure of non-classical inhibitors is 2,4-diaminopyrimidine . The structures of classical inhibitors are similar to that of folate, as in methotrexate, which is a commonly used anticancer drug .Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .
Properties
CAS No. |
50823-94-4 |
---|---|
Molecular Formula |
C12H11F3N4 |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H11F3N4/c13-12(14,15)9-3-1-2-7(5-9)4-8-6-18-11(17)19-10(8)16/h1-3,5-6H,4H2,(H4,16,17,18,19) |
InChI Key |
ULJLXZHDPJDSAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(N=C2N)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(N=C2N)N |
50823-94-4 | |
Origin of Product |
United States |
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